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Compound of Interest

Compound Name: 1-Cyclopentene-1-carboxaldehyde

Cat. No.: B1583906

An In-Depth Technical Guide to Cyclopent-1-ene-1-carbaldehyde: Synthesis, Characterization,
and Applications

Executive Summary

Cyclopent-1-ene-1-carbaldehyde is a versatile bifunctional organic molecule featuring a
reactive a,B-unsaturated aldehyde system constrained within a five-membered ring. This
structural motif makes it a valuable intermediate in organic synthesis, particularly for
constructing complex molecular architectures relevant to medicinal chemistry and materials
science. This guide provides a comprehensive technical overview for researchers and drug
development professionals, detailing the compound's core properties, spectroscopic signature,
validated synthesis protocols, and key applications, grounded in established chemical
principles.

Chemical Identity and Core Properties

Cyclopent-1-ene-1-carbaldehyde, an a,3-unsaturated aldehyde, is a colorless to light yellow
liquid. Its identity is unequivocally established by its IUPAC name and CAS number.

¢ [UPAC Name: cyclopent-1-ene-1-carbaldehyde[1][2]
e CAS Number: 6140-65-4[1][2][3]

e Common Synonyms: 1-Cyclopentene-1-carboxaldehyde, 1-Formyl-1-cyclopentene[1]
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The strategic placement of a double bond in conjugation with the aldehyde group dictates the
molecule's reactivity, creating electrophilic centers at both the carbonyl carbon and the 3-
carbon of the alkene.

Property Value Source
Molecular Formula CeHsO [1][2][3]
Molecular Weight 96.13 g/mol [1112]
Appearance Colorless to light yellow liquid

Boiling Point 146 °C (at 760 mmHg) [4]
Flash Point 47 °C [4]
Density 1.11 g/cm3 [4]
Solubility jtligzqgtiycjoluble in water (8 g/L 3]

Inert atmosphere, store in
Storage Temperature [4]
freezer, under -20°C

Safety and Handling

As a reactive aldehyde, appropriate safety measures are mandatory. The compound is
associated with the following hazard statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precautionary Protocol: Work should be conducted in a well-ventilated fume hood. Personal
protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, is required.
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Store the compound under an inert atmosphere and at reduced temperatures (-20°C) to
prevent polymerization and oxidation.[4]

Spectroscopic Characterization: A Self-Validating
System

Confirming the identity and purity of cyclopent-1-ene-1-carbaldehyde is paramount. A
combination of spectroscopic techniques provides a robust, self-validating system for quality

control.

Table 2: Key Spectroscopic Data for Structural
Verification

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.lookchem.com/404.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583906?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Characteristic Signal &

Technique Solvent/Method )
Interpretation
~193 ppm: Aldehyde carbon
(C=0). ~150 ppm & ~145 ppm:
Alkene carbons (C=C). ~30-20
m: Aliphatic carbons (CH-z).
13C NMR CDClIs PP P (CHa)

The downfield shift of the
aldehyde and alkene carbons
confirms the a,B-unsaturated
system.[1][5]

~9.8 ppm: Aldehyde proton (-
CHO). ~6.8 ppm: Vinylic

1H NMR CDCls proton (=CH-). The chemical
shifts are characteristic of a

conjugated system.

~1680 cm~!: Strong C=0
stretch. ~1640 cm~1: C=C
stretch. The lower frequency of
the C=0 stretch compared to a
saturated aldehyde (~1730

cm™1) is definitive proof of

Infrared (IR) Vapor Phase

conjugation with the double
bond.[1]

m/z 96: Molecular ion peak
[M]*. Key fragments often
include m/z 95 ([M-H]*) and
m/z 67 ([IM-CHO]*).[1]

Mass Spec. (MS) GC-MS

The causality behind this multi-faceted approach is that no single technique is sufficient. NMR
confirms the carbon-hydrogen framework and conjugation, IR validates the key functional
groups and their electronic environment, and MS confirms the molecular weight and
fragmentation pattern. Together, they provide an unambiguous structural assignment.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/1-Cyclopentene-1-carboxaldehyde
https://spectrabase.com/spectrum/809pfkPcroi
https://pubchem.ncbi.nlm.nih.gov/compound/1-Cyclopentene-1-carboxaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/1-Cyclopentene-1-carboxaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583906?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Synthesis Methodology: Ring Contraction of 2,3-
Epoxycyclohexanols

A well-established and mechanistically insightful method for preparing cyclopentene-1-
carbaldehydes is through the acid-catalyzed rearrangement of 2,3-epoxycyclohexanols.[6] This
process involves a semipinacol-type rearrangement, which is both efficient and
stereochemically interesting.

Experimental Protocol

Objective: To synthesize cyclopent-1-ene-1-carbaldehyde via acid-catalyzed ring contraction.
Materials:

e cis-2,3-Epoxycyclohexanol

Lewis acid catalyst (e.g., Boron trifluoride etherate, BFs-OEt2) or a protic acid

Anhydrous aprotic solvent (e.g., Dichloromethane, CH2Clz2)

Saturated sodium bicarbonate solution (NaHCO3)

Anhydrous magnesium sulfate (MgSOQOa)
Procedure:

o Reaction Setup: A solution of cis-2,3-epoxycyclohexanol in anhydrous dichloromethane is
prepared in a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen or
Argon) and cooled to 0 °C in an ice bath. Causality: Anhydrous conditions are critical to
prevent quenching the Lewis acid catalyst.

o Catalyst Addition: A catalytic amount of BFs-OEt: is added dropwise to the stirred solution.
The reaction is monitored by Thin Layer Chromatography (TLC). Causality: The Lewis acid
coordinates to the epoxide oxygen, activating it for nucleophilic attack and subsequent
rearrangement.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://pubs.acs.org/doi/10.1021/jo00352a015
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583906?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exp!oratpry

Check Availability & Pricing

e Reaction Quenching: Upon completion, the reaction is carefully quenched by the slow
addition of saturated NaHCOs solution to neutralize the acid catalyst.

» Extraction & Drying: The organic layer is separated, and the aqueous layer is extracted twice
with dichloromethane. The combined organic extracts are washed with brine, dried over
anhydrous MgSOa, filtered, and concentrated under reduced pressure.

 Purification: The crude product is purified by flash column chromatography on silica gel to

yield pure cyclopent-1-ene-1-carbaldehyde.

Mechanism and Workflow Diagram

The underlying mechanism involves the Lewis acid activating the epoxide, leading to a ring-
opening and a 1,2-hydride or alkyl shift, which facilitates the ring contraction from a six-
membered to a five-membered ring, yielding the thermodynamically stable conjugated
aldehyde.

Synthesis Workflow

Dissolve Epoxycyclohexanol 2. Add BFs-OEt2 3. Monitor Reaction 4. Quench with 6. Purify by
[ in CH2Clz at 0 °C (Catalyst) (TLC) Sat. NaHCOs % FHEEE Py Chromatography Rure Product

Click to download full resolution via product page

Caption: High-level workflow for the synthesis of cyclopent-1-ene-1-carbaldehyde.

Chemical Reactivity and Synthetic Utility

The synthetic value of cyclopent-1-ene-1-carbaldehyde stems from its dual reactivity as both an
aldehyde and a Michael acceptor. This allows for selective transformations at multiple sites.

» 1,2-Addition (Direct Addition): Nucleophiles such as Grignard reagents or organolithium
compounds will preferentially attack the electrophilic carbonyl carbon.[7] This is a kinetically
controlled process favored by hard nucleophiles.
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e 1,4-Addition (Conjugate Addition): Softer nucleophiles, like cuprates, thiols, or enamines, will

attack the B-carbon of the double bond in a Michael addition reaction. This is often the

thermodynamically favored pathway.

o Diels-Alder Reactions: The electron-deficient double bond can act as a dienophile in [4+2]

cycloaddition reactions, providing a route to bicyclic systems.

o Wittig and Related Olefinations: The aldehyde group readily undergoes olefination reactions

to extend the carbon chain and introduce new functional groups.

Key Reactive Sites

img
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Caption: Reactivity map of cyclopent-1-ene-1-carbaldehyde.

Applications in Research and Drug Development

The rigid cyclopentene scaffold is a privileged structure in medicinal chemistry, appearing in

numerous bioactive natural products and synthetic drugs, including prostaglandins and their

analogs. Chiral cyclopentenones and related derivatives are crucial intermediates in the

asymmetric synthesis of these targets.[8]

Cyclopent-1-ene-1-carbaldehyde serves as an accessible starting material for these more

complex structures. For example, derivatives of the related (1s)-cyclopent-2-ene-1-carboxylic

acid have been investigated as:

o Thromboxane A2 (TP) receptor antagonists.[9]
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» Voltage-gated sodium channel (NaV1.7) inhibitors.[9]

The aldehyde functionality provides a synthetic handle for elaboration into carboxylic acids,
esters, or other pharmacophoric groups, while the alkene allows for stereocontrolled
functionalization to build up the molecular complexity required for potent and selective
biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 1-Cyclopentene-1-carboxaldehyde | C6H8O | CID 138672 - PubChem
[pubchem.ncbi.nim.nih.gov]

. 1-Cyclopentene-1-carboxaldehyde [webbook.nist.gov]
. Page loading... [guidechem.com]

. lookchem.com [lookchem.com]

2
3
4
e 5. spectrabase.com [spectrabase.com]
6. pubs.acs.org [pubs.acs.org]
7. write the reaction of cyclopentane carbaldehyde with ph mgbr/h + and nh2 .. [askfilo.com]
8. pubs.acs.org [pubs.acs.org]
9. benchchem.com [benchchem.com]

¢ To cite this document: BenchChem. [[TUPAC name and CAS number for cyclopentene-1-
carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1583906#iupac-name-and-cas-number-for-
cyclopentene-1-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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